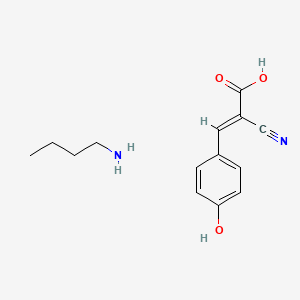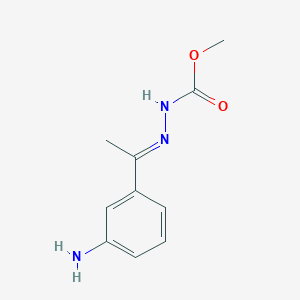![molecular formula C21H21NO B3131571 N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline CAS No. 356530-22-8](/img/structure/B3131571.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to an aniline moiety through a methylene bridge, with an ethoxy group attached to the aniline ring. Biphenyl derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methylene Bridge: The biphenyl intermediate is then reacted with formaldehyde and aniline under acidic conditions to introduce the methylene bridge, forming N-([1,1’-Biphenyl]-4-ylmethyl)aniline.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro, sulfonyl, and halogenated biphenyl derivatives.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated biphenyl structure, enhancing the efficiency of devices like OLEDs . In pharmaceuticals, the compound’s aniline moiety can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-([1,1’-Biphenyl]-4-ylmethyl)aniline: Lacks the ethoxy group, resulting in different electronic properties and reactivity.
N-(4-Ethoxyphenyl)-N-methyl-4-phenylbenzamide: Contains a similar biphenyl structure but with different functional groups, leading to variations in its applications and properties.
Uniqueness
N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline is unique due to the presence of both the biphenyl and ethoxy groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and pharmaceuticals, where specific structural attributes are crucial for performance .
Propriétés
IUPAC Name |
4-ethoxy-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-23-21-14-12-20(13-15-21)22-16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-15,22H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNVIZDGIYAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)








![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)




